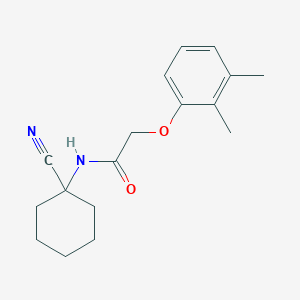

![molecular formula C19H17NO3S B3002508 4-甲基-3-[(4-甲基苯基)磺酰基]-6-苯基-2(1H)-吡啶酮 CAS No. 338398-00-8](/img/structure/B3002508.png)

4-甲基-3-[(4-甲基苯基)磺酰基]-6-苯基-2(1H)-吡啶酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

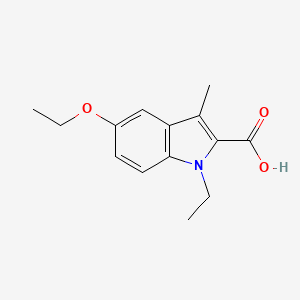

The compound "4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone" is a pyridinone derivative with potential pharmacological properties. Pyridinones are a class of compounds known for their diverse biological activities, including their role as cyclooxygenase inhibitors, which are important in the development of anti-inflammatory drugs . The presence of a sulfonyl group, as seen in the related compound 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine, can significantly affect the reactivity and electronic properties of the pyridinone core .

Synthesis Analysis

The synthesis of pyridinone derivatives often involves the introduction of various substituents that can modulate the compound's biological activity. For instance, the synthesis of 2-pyridinyl-3-(4-methylsulfonyl)phenylpyridines, which are structurally related to the compound , has been achieved by introducing a substituent at the C5 position of the central pyridine ring to optimize COX-2 inhibitory activity . Similarly, sulfolene pyridinones have been synthesized as precursors for ortho-quinodimethanes, which can undergo cycloaddition reactions .

Molecular Structure Analysis

The molecular structure of pyridinone derivatives is crucial in determining their chemical reactivity and biological activity. For example, the crystal structure of 4-chloro-1-(4-methylphenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine reveals a three-dimensional network stabilized by π–π interactions, which could be indicative of the solid-state behavior of similar compounds . The dihedral angle between the sulfonyl ring and the pyridine unit is also significant, as it can influence the overall molecular conformation .

Chemical Reactions Analysis

Pyridinone derivatives can participate in various chemical reactions, which are essential for their functionalization and application in medicinal chemistry. For instance, the reaction of sodium phenylsulfinate with pentachloropyridine has been used to synthesize 4-phenylsulfonyl-2,3,5,6-tetrachloropyridine, demonstrating the impact of the sulfonyl group on the regiochemistry of aromatic nucleophilic substitution . Additionally, electrochemical radical δ-H sulfonylation has been employed to construct new C(sp2)-S bonds, highlighting the versatility of pyridinone derivatives in synthetic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinone derivatives are influenced by their molecular structure and substituents. The introduction of sulfonyl groups can lead to changes in the electronic properties of the compound, as seen in the iron(II) complexes of sulfonyl-dipyrazolylpyridine ligands, where the oxidized sulfur centers stabilize the low-spin states of the complexes . Moreover, the supramolecular structures of isomeric sulfonamides show different hydrogen-bonding arrangements, which can affect the solubility and stability of the compounds .

科学研究应用

氟化聚酰胺的合成和性质

刘等(2013)在氟化学杂志上的一项研究探讨了含有吡啶和砜部分的新型可溶性氟化聚酰胺的合成和性质。这些聚合物表现出高的热稳定性,在有机溶剂中具有良好的溶解性,并且可以铸造成透明、柔韧且坚固的薄膜,具有低介电常数和高透明度。这项研究为开发具有在电子和航空航天等各个行业中潜在应用的高级材料做出了贡献 (刘等,2013)。

含有吡啶酮衍生物的金属配合物

苏萨等(2001)在新化学杂志上研究了含有 1-[(4-甲基苯基)磺酰基]-2-[(2-吡啶基亚甲基)氨基]苯的金属配合物的结构表征。他们的工作为各种金属配合物的形成提供了宝贵的见解,这些配合物在催化、材料科学和药物化学中具有潜在应用 (苏萨等,2001)。

新型磺化聚苯并咪唑的合成

刘等(2014)在固态离子学中提出了一系列新型的含有 4-苯基酞嗪酮基团的磺化聚苯并咪唑,可作为质子交换膜的潜在用途。这些聚合物显示出优异的热稳定性、低吸水率、良好的机械性能和高电导率,表明它们在燃料电池技术中的应用前景 (刘等,2014)。

新型化合物的抗菌活性

埃尔-埃马里等(2002)研究了基于 3-甲基-1-苯基-5-苯磺酰胺吡唑的新型化合物的抗菌活性。他们证明了这些新的杂环具有显着的抗菌特性,突出了它们在制药研究和开发中的潜力 (埃尔-埃马里等,2002)。

用于催化的离子液体的合成

穆萨维-扎雷等(2013)合成并表征了新型离子液体,特别是 1-磺基吡啶氯化物,并证明了它们作为串联 Knoevenagel-Michael 反应催化剂的功效。这项研究为有机合成和工业应用的新型催化材料的开发做出了贡献 (穆萨维-扎雷等,2013)。

阿尔茨海默氏症治疗:金属离子结合剂

斯科特等(2011)研究了 N-芳基取代的 3-(β-D-葡萄吡喃糖基氧基)-2-甲基-4(1H)-吡啶酮作为阿尔茨海默氏症治疗的药物。这些分子在螯合、重新分布和去除金属离子方面显示出前景,这是开发阿尔茨海默氏症等神经退行性疾病治疗方法的关键方面 (斯科特等,2011)。

作用机制

Target of Action

The primary target of 4-methyl-3-[(4-methylphenyl)sulfonyl]-6-phenyl-2(1H)-pyridinone is the Wnt/β-catenin signaling pathway . This pathway plays a crucial role in cell proliferation and differentiation, and its dysregulation is often associated with various types of cancers .

Mode of Action

This compound acts as a potent and selective inhibitor of Wnt/β-catenin signaling . It binds to β-catenin, promoting its degradation, and specifically downregulates Wnt/β-catenin target genes . This interaction leads to a decrease in the active β-catenin levels, thereby inhibiting the Wnt signaling-dependent proliferation of cancer cells .

Biochemical Pathways

The compound affects the Wnt/β-catenin signaling pathway, which is a key regulator of cell growth and differentiation . By inhibiting this pathway, the compound can suppress the expansion of established tumors from Wnt-dependent cancer cells .

Pharmacokinetics

It is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The compound exhibits potent anti-tumor effects selectively on Wnt-dependent cancer cells . It selectively decreases cell viability of Wnt-dependent cells while showing little effect on Wnt-independent cells and normal human cells . In vivo studies have shown that it can inhibit tumor growth of Wnt-dependent cancer cells in mouse xenograft models .

属性

IUPAC Name |

4-methyl-3-(4-methylphenyl)sulfonyl-6-phenyl-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO3S/c1-13-8-10-16(11-9-13)24(22,23)18-14(2)12-17(20-19(18)21)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDRRIIAGJMNWPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=C(NC2=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

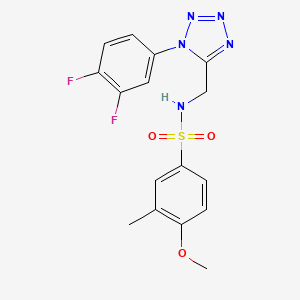

![2-[(1,1-Dioxido-1,2-benzothiazol-3-yl)(methyl)amino]ethanol](/img/structure/B3002434.png)

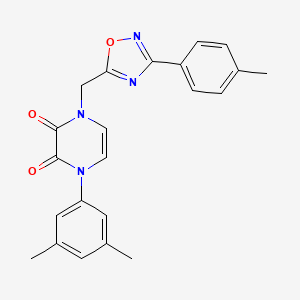

![2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3002437.png)

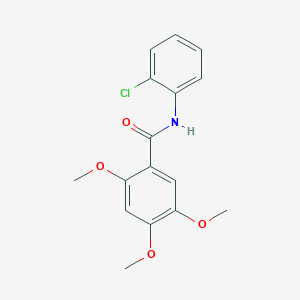

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3002438.png)

![(1S,2S)-2-[(1R)-1-Aminoethyl]cyclopentan-1-ol](/img/structure/B3002440.png)

![1-(4-ethoxyphenyl)-3-(2-fluoro-4-methoxyphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3002442.png)

![Methyl 3,5-bis(4-chlorophenyl)-4,6-dioxo-1-phenyloctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B3002447.png)